Cas no 39799-73-0 (Methyl 4-benzamidobenzoate)

Methyl 4-benzamidobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-benzamidobenzoate
- 4-Benzamino-benzoesaeure-methylester
- 4-Benzoylamino-benzoesaeure-methylester
- 4-benzoylamino-benzoic acid methyl ester
- p-Carbmethoxybenzanilid
- CS-0205888
- methyl 4-(benzoylamino)benzoate
- 39799-73-0
- GPQCAISAMTWGKJ-UHFFFAOYSA-N
- methyl 4-(phenylcarbonylamino)benzoate
- AKOS002259142
- KUC112600N
- BS-28338
- DB-360966
- AG-205/01784034
- Methyl4-benzamidobenzoate
- KSC-315-085-A01
- MFCD00032222
- SCHEMBL62930
- Oprea1_715020
- DTXSID70352467
-
- MDL: MFCD00032222
- インチ: InChI=1S/C15H13NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)
- InChIKey: GPQCAISAMTWGKJ-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 255.09000
- どういたいしつりょう: 255.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- PSA: 55.40000
- LogP: 2.79850
Methyl 4-benzamidobenzoate セキュリティ情報
Methyl 4-benzamidobenzoate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Methyl 4-benzamidobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M335215-250mg |
Methyl 4-benzamidobenzoate |
39799-73-0 | 250mg |
$81.00 | 2023-05-17 | ||
AK Scientific | 5237AB-1g |
Methyl 4-benzamidobenzoate |
39799-73-0 | 95% | 1g |
$103 | 2023-09-16 | |
abcr | AB309079-5 g |
Methyl 4-benzamidobenzoate; 98% |
39799-73-0 | 5g |
€424.50 | 2023-04-26 | ||
abcr | AB309079-1g |
Methyl 4-benzamidobenzoate, 98%; . |
39799-73-0 | 98% | 1g |
€169.50 | 2025-02-15 | |
A2B Chem LLC | AF87738-5g |
Methyl 4-benzamidobenzoate |
39799-73-0 | 98% | 5g |
$255.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276558-5g |
Methyl 4-benzamidobenzoate |
39799-73-0 | 98% | 5g |
¥2311.00 | 2024-05-15 | |
TRC | M335215-500mg |
Methyl 4-benzamidobenzoate |
39799-73-0 | 500mg |
$115.00 | 2023-05-17 | ||
abcr | AB309079-1 g |
Methyl 4-benzamidobenzoate; 98% |
39799-73-0 | 1g |
€169.50 | 2023-04-26 | ||
AK Scientific | 5237AB-5g |
Methyl 4-benzamidobenzoate |
39799-73-0 | 95% | 5g |
$309 | 2023-09-16 | |
Cooke Chemical | BD2098448-5g |
Methyl4-benzamidobenzoate |
39799-73-0 | 98% | 5g |
RMB 1288.00 | 2025-02-21 |
Methyl 4-benzamidobenzoate 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Methyl 4-benzamidobenzoateに関する追加情報
Methyl 4-benzamidobenzoate (CAS No. 39799-73-0): A Comprehensive Overview
Methyl 4-benzamidobenzoate (CAS No. 39799-73-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and biochemical studies. The benzamido and ester functional groups present in its molecular framework contribute to its versatility, making it a subject of interest for researchers exploring innovative chemical interactions.
The chemical structure of methyl 4-benzamidobenzoate consists of a benzene ring substituted with an amide group at the 4-position and an ester group at the 3-position. This arrangement imparts specific physicochemical properties that influence its reactivity and solubility characteristics. The presence of the benzamido moiety suggests potential roles in modulating biological pathways, particularly those involving enzyme inhibition or receptor binding. Such structural features are often exploited in drug design to enhance target specificity and pharmacological efficacy.
In recent years, the pharmaceutical industry has shown increasing interest in compounds with benzamido functionalities due to their reported bioactivity. Methyl 4-benzamidobenzoate, with its well-defined structure, serves as a valuable scaffold for synthesizing derivatives with enhanced pharmacological properties. Researchers have been exploring its potential as an intermediate in the synthesis of novel analgesics, anti-inflammatory agents, and even antiviral compounds. The compound's ability to interact with various biological targets makes it a promising candidate for further investigation.
One of the most compelling aspects of methyl 4-benzamidobenzoate is its role in medicinal chemistry research. The benzamido group is known to participate in hydrogen bonding interactions, which are crucial for the binding affinity of many drug molecules. This feature makes it an attractive component in designing molecules that can effectively interact with biological targets such as enzymes and receptors. Furthermore, the ester group provides a site for further functionalization, allowing chemists to tailor the compound's properties to specific needs.
Recent studies have highlighted the compound's potential in addressing neurological disorders. The benzamido moiety has been associated with modulating neurotransmitter systems, suggesting that derivatives of methyl 4-benzamidobenzoate could have therapeutic benefits in conditions such as epilepsy or Alzheimer's disease. While these applications are still under investigation, they underscore the compound's significance as a pharmacological tool. Researchers are employing advanced computational methods to predict how modifications to the molecular structure might enhance its bioactivity and reduce potential side effects.
The synthesis of methyl 4-benzamidobenzoate involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized from readily available precursors through a sequence of condensation and esterification reactions. The purity and yield of the final product are critical factors that influence its suitability for further applications. Advanced purification techniques such as column chromatography and recrystallization are often employed to obtain high-quality material for research purposes.
In addition to its pharmaceutical applications, methyl 4-benzamidobenzoate has found utility in chemical research as a building block for more complex molecules. Its structural features allow it to serve as a precursor for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules. The ability to modify both the benzamido and ester groups provides chemists with flexibility in designing molecules with tailored properties.
The solubility profile of methyl 4-benzamidobenzoate is another important consideration in its application range. Being relatively soluble in organic solvents but poorly soluble in water suggests that it may be better suited for formulations where lipid-based delivery systems are employed. This characteristic could be advantageous in developing topical treatments or oral medications where solubility plays a critical role in bioavailability.
As research continues to evolve, new methodologies for studying methyl 4-benzamidobenzoate are being developed. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its molecular structure and interactions with other molecules. These studies not only enhance our understanding of the compound itself but also inform the design of related derivatives with improved pharmacological profiles.
The future prospects for methyl 4-benzamidobenzoate look promising, particularly as more researchers explore its potential applications. Collaborative efforts between academia and industry are likely to accelerate the discovery of new derivatives with enhanced therapeutic efficacy. Additionally, advancements in green chemistry principles may lead to more sustainable synthetic routes for producing this compound on an industrial scale.
In conclusion, methyl 4-benzamidobenzoate (CAS No. 39799-73-0) is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As ongoing research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing chemical biology and drug discovery efforts worldwide.
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